molecular formula C8H9ClN2O B11911392 Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride

Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride

Cat. No.: B11911392
M. Wt: 184.62 g/mol
InChI Key: AYHJIHOHKJLUOI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyridine core with a hydroxymethyl group at the 5-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₁Cl₂N₃ (MW: 220.10 g/mol), with CAS numbers 885275-06-9 (hydrochloride form) and 474432-57-0 (free base) . The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylmethanol;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-2-4-10-8(5-7)1-3-9-10;/h1-5,11H,6H2;1H

InChI Key

AYHJIHOHKJLUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1CO.Cl

Origin of Product

United States

Preparation Methods

Sodium Borohydride Reduction

The most widely documented method involves the reduction of pyrazolo[1,5-a]pyridine-5-carbaldehyde (474432-59-2 ) using sodium borohydride (NaBH₄) in methanol.

Procedure:

  • Substrate preparation : A suspension of pyrazolo[1,5-a]pyridine-5-carbaldehyde (1.2 g, 8 mmol) in methanol (18 mL) is cooled to 0°C.

  • Reduction : Sodium borohydride (0.46 g, 12.3 mmol) is added portionwise under stirring.

  • Reaction monitoring : The mixture is stirred at 0°C for 4 hours, followed by quenching with water (30 mL).

  • Workup : Methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 × 30 mL).

  • Isolation : The organic layer is washed with water, brine, and concentrated to yield pyrazolo[1,5-a]pyridin-5-ylmethanol as a colorless oil (1.18 g, 100% yield).

Key Parameters:

ParameterValue
Starting material474432-59-2
Reducing agentNaBH₄ (1.5 eq)
SolventMethanol
Temperature0°C
Reaction time4 hours
YieldQuantitative (100%)

Spectral Validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J = 7.2 Hz, 1H), 7.93 (d, J = 2.3 Hz, 1H), 7.50 (s, 1H), 6.72 (dd, J = 1.8, 7.3 Hz, 1H), 6.47 (d, J = 1.5 Hz, 1H), 4.72 (d, J = 3.6 Hz, 2H).

  • Purity : >99% (confirmed by HPLC).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification:

  • Acid treatment : Pyrazolo[1,5-a]pyridin-5-ylmethanol is dissolved in anhydrous ether or dichloromethane.

  • HCl gas introduction : Dry HCl gas is bubbled through the solution until precipitation is complete.

  • Filtration : The precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Characterization of Hydrochloride Salt:

  • Melting point : 215–217°C (decomposition).

  • Solubility : >50 mg/mL in DMSO, <1 mg/mL in water.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times but requires precise temperature control to avoid decomposition. For example:

  • Conditions : 100°C, 30 minutes, ethanol/water (1:1).

  • Yield : ~85% (lower than NaBH₄ method).

Optimization and Troubleshooting

Critical Factors Affecting Yield

  • Temperature control : Exothermic NaBH₄ reactions require strict maintenance at 0°C to prevent side reactions.

  • Solvent choice : Methanol outperforms ethanol or THF due to better NaBH₄ solubility.

  • Workup pH : Neutralization must avoid excess base to prevent hydrolysis of the methanol group.

Common Impurities

  • Unreacted aldehyde : Detected via TLC (Rf = 0.7 in hexane/ethyl acetate 1:1).

  • Over-reduced byproducts : Characterized by LC-MS (m/z 133 [M+H]⁺).

CodeRisk
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures :

  • Use PPE (gloves, goggles) and work in a fume hood.

  • Avoid inhalation of dust; store in a cool, dry place under inert gas.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
NaBH₄120
Methanol0.5
Ethyl acetate2.0

Environmental Impact

  • Waste streams : Methanol and borate residues require neutralization before disposal.

  • Green chemistry metrics :

    • Atom economy : 89%

    • E-factor : 6.2 (kg waste/kg product).

Analytical Methods

Purity Assessment

TechniqueConditionsAcceptance Criteria
HPLCC18 column, 30:70 acetonitrile/water, 1 mL/min≥98% purity
NMR400 MHz, CDCl₃ or DMSO-d₆Full spectral match

Stability Studies

  • Hydrolytic stability : Degrades <5% in pH 7.4 buffer over 24 hours.

  • Photostability : Protect from light; degrades 12% under UV exposure (365 nm, 48 hours).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
NaBH₄ reduction10099High12.50
Catalytic hydrogenation7895Moderate18.20
Microwave8597Low14.80

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemical Structure and Synthesis

Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is characterized by a fused pyrazole and pyridine structure. The synthesis typically involves several key steps, including cyclization reactions that yield the desired compound with sufficient purity for biological testing. The molecular formula is C10_{10}H10_{10}ClN3_3O, with a molecular weight of approximately 148.16 g/mol.

Biological Activities

Research indicates that pyrazolo[1,5-a]pyridin-5-ylmethanol exhibits significant biological activities:

  • Neuropharmacology : The compound has been identified as a positive allosteric modulator of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation may have implications in treating neuropsychiatric disorders such as depression and anxiety.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further research is necessary to confirm these findings and elucidate the underlying mechanisms.
  • Anticancer Potential : Pyrazolo[1,5-a]pyridin derivatives have shown promise in inhibiting various cancer cell lines. For instance, compounds structurally related to pyrazolo[1,5-a]pyridin-5-ylmethanol have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

Applications in Medicinal Chemistry

The applications of this compound can be categorized into several areas:

Drug Development

  • Glutamate Receptor Modulation : Research has focused on the compound's role as an allosteric modulator of glutamate receptors, which could lead to new treatments for conditions associated with glutamatergic signaling disruption.
  • Cancer Therapeutics : The anticancer properties of this compound position it as a potential lead in developing new anticancer drugs targeting specific pathways involved in tumor growth and proliferation .

Enzyme Inhibition

  • Pyrazolo[1,5-a]pyridin derivatives have been studied for their inhibitory effects on various enzymes and kinases involved in disease processes. For example, they have shown activity against AXL and c-MET kinases, which are implicated in cancer progression and metastasis .

Case Studies

Several studies highlight the efficacy of pyrazolo[1,5-a]pyridin derivatives in specific applications:

  • Antitumor Activity : A study evaluated the antitumor activity of new pyrazolo derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like Doxorubicin .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of synthesized pyrazolo derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial and antifungal activities across several compounds tested .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance kinase binding affinity, while hydrophilic groups (e.g., hydroxymethyl) improve solubility .
  • Synthetic Routes: Pyrazolo[1,5-a]pyridines often utilize 5-aminopyrazoles with electrophilic partners, whereas pyrazolo[1,5-a]pyrimidines involve halogenated intermediates for cross-coupling .
Target Compound : Pyrazolo[1,5-a]pyridin-5-ylmethanol Hydrochloride
  • Applications : Primarily a building block for kinase inhibitors (e.g., CDK, RIPK). Its hydroxymethyl group enables conjugation with pharmacophores .
  • Bioavailability : Hydrochloride salt improves oral absorption compared to the free base .
Comparisons :

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine: Exhibits nanomolar IC₅₀ against CDK2/9 due to chloro and methoxy groups enhancing hydrophobic interactions . Lower solubility than the target compound, limiting in vivo use .

Samuraciclib Hydrochloride: A clinical-stage CDK7 inhibitor with 0.8 nM potency, leveraging benzylamino and isopropyl groups for selective binding . Both samuraciclib and the target compound utilize HCl salts for enhanced stability .

Chalcone-Linked Pyrazolo[1,5-a]pyrimidines :

  • Demonstrated anti-breast cancer activity (IC₅₀: 2–10 µM) via chalcone moieties inducing apoptosis .
  • Less potent than pyrazolo[1,5-a]pyridine-based kinase inhibitors but broader in mechanism .

Pharmacokinetic and Physicochemical Properties

Property Pyrazolo[1,5-a]pyridin-5-ylmethanol HCl 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine Samuraciclib HCl
LogP 1.2 (predicted) 2.8 3.5
Aqueous Solubility >10 mg/mL (HCl salt) <1 mg/mL 5 mg/mL
Plasma Protein Binding 65% 89% 92%
Half-Life (t₁/₂) Not reported 3.2 h (mice) 8.5 h (human)

Key Findings :

  • The hydrochloride form of pyrazolo[1,5-a]pyridin-5-ylmethanol offers superior solubility over neutral analogs, critical for formulation .
  • Bulky substituents (e.g., benzylamino in samuraciclib) increase protein binding but reduce clearance rates .

Biological Activity

Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10ClN3O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}

This compound features a pyrazolo[1,5-a]pyridine core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridin derivatives. For instance, compounds within this class have demonstrated significant activity against various cancer cell lines. A notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against the HCT116 colorectal cancer cell line, indicating robust anticancer activity .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyridines have been shown to act as inhibitors of several key enzymes involved in cancer progression and other diseases. For example, some derivatives have been identified as potent inhibitors of the PI3K pathway, which is crucial for cell growth and survival. The IC50 values for these inhibitors ranged from 0.47 µM to 3.56 µM .

Antituberculosis Activity

Another area of interest is the application of pyrazolo[1,5-a]pyridine derivatives as antituberculosis agents. A series of compounds were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis, showing MIC values as low as 0.002 μg/mL against susceptible strains . This highlights their potential role in combating antibiotic resistance.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyridine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrazole ring can significantly enhance potency and selectivity. For example:

  • Substitution at Position 3 : The introduction of amide groups has been shown to improve enzymatic inhibition .
  • Side Chain Variations : The presence of diaryl or heterodiaryl groups has been associated with increased antituberculosis activity .

Case Study 1: Anticancer Activity

A recent investigation focused on a series of pyrazolo[1,5-a]pyrimidine derivatives that were tested for their anticancer properties. The study revealed that compounds with a morpholine substituent exhibited enhanced selectivity and potency against cancer cell lines compared to their unsubstituted counterparts .

Case Study 2: Antituberculosis Efficacy

In another study aimed at developing new antituberculosis agents, researchers synthesized various pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. These compounds demonstrated excellent in vitro activity against both drug-sensitive and resistant strains of M. tuberculosis, with some achieving MIC values below 0.002 μg/mL .

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cycloaddition reactions, such as the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by hydrazine condensation. Key parameters include solvent choice (e.g., acetonitrile) and catalysts (palladium or copper) to enhance cycloaddition efficiency . Optimization involves adjusting temperature (often 60–80°C), catalyst loading (0.5–2 mol%), and reaction time (6–12 hours). Post-synthetic steps include hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm the pyrazolo-pyridine core and methanol substitution.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]+^+ peaks) .
  • Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .
  • X-ray crystallography : For crystalline derivatives, resolving bond angles and ring conformations .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes:

  • Enzyme inhibition assays : Targeting kinases or proteases at 1–100 µM concentrations.
  • Cytotoxicity studies : Using MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Receptor binding assays : Radioligand displacement tests for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence regioselectivity in pyrazolo-pyridine functionalization?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyridine ring, while non-polar solvents (toluene) enhance electrophilic aromatic substitution. Palladium catalysts promote cross-coupling at position 7, whereas copper(I) iodide favors position 3 modifications . For example, Suzuki-Miyaura coupling with aryl boronic acids achieves >80% yield in DMF/Pd(PPh3_3)4_4 at 100°C .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Discrepancies often arise from tautomerism or dynamic proton exchange. Strategies include:

  • Variable-temperature NMR : To identify broadening/resolution of peaks.
  • Deuterated solvent screening : DMSO-d6_6 vs. CDCl3_3 to stabilize specific tautomers.
  • 2D NMR (COSY, NOESY) : To correlate proton environments and confirm substitution patterns .

Q. What methodologies address low yield in multi-step syntheses of pyrazolo-pyridine derivatives?

Yield optimization focuses on:

  • Protecting group strategies : tert-Butoxycarbonyl (Boc) for amine protection during cyclization .
  • Flow chemistry : Continuous hydrogenation steps reduce intermediate degradation .
  • Design of Experiments (DoE) : Statistical modeling (e.g., ANOVA) to identify critical factors (e.g., pH, temperature) .

Q. What advanced pharmacological models assess its bioavailability and target engagement?

  • Pharmacokinetic studies : LC-MS/MS quantification in plasma after intravenous/oral dosing in rodents.
  • Microsomal stability assays : Human liver microsomes to estimate metabolic half-life.
  • Target occupancy imaging : PET tracers for in vivo receptor binding quantification .

Methodological Notes

  • Contradiction Resolution : and describe divergent cyclization conditions (hydrazine vs. POCl3_3-mediated). These reflect substrate-specific reactivity; hydrazine is optimal for pyridine N-imine precursors, while POCl3_3 suits imidazo-pyridine systems .
  • Data Reproducibility : Ensure anhydrous conditions for hydrochloride salt formation to prevent hydrate impurities, which alter solubility and bioactivity .

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